molecular formula C11H14ClNO3 B1670797 2-chloro-N-(3,4-dimethoxybenzyl)acetamide CAS No. 65836-72-8

2-chloro-N-(3,4-dimethoxybenzyl)acetamide

Cat. No. B1670797
CAS RN: 65836-72-8
M. Wt: 243.68 g/mol
InChI Key: CETPWRGZGWGPSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-chloro-N-(3,4-dimethoxybenzyl)acetamide” is a chemical compound with the linear formula C11H14ClNO3 . It has a molecular weight of 243.692 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “2-chloro-N-(3,4-dimethoxybenzyl)acetamide” is represented by the linear formula C11H14ClNO3 . This indicates that the molecule consists of 11 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

The compound “2-chloro-N-(3,4-dimethoxybenzyl)acetamide” has a molecular weight of 243.69 . It is a solid at room temperature . The InChI code for this compound is 1S/C11H14ClNO3/c1-15-9-4-3-8(5-10(9)16-2)7-13-11(14)6-12/h3-5H,6-7H2,1-2H3,(H,13,14) .

Scientific Research Applications

  • Structural Analysis and Chemical Characterization

    • The structural properties of compounds similar to 2-chloro-N-(3,4-dimethoxybenzyl)acetamide have been analyzed, emphasizing their molecular conformations and chemical interactions. For example, the conformation of N-(4-Chloro-α,α-dimethoxybenzyl)acetamide was characterized by its specific sp3-hybridized carbon atom connected to the acetamide group's nitrogen atom (Hajjem et al., 1993).
  • Synthesis and Pharmacological Activity

    • Compounds related to 2-chloro-N-(3,4-dimethoxybenzyl)acetamide have been synthesized and studied for their pharmacological activities. One study focused on the synthesis and evaluation of analgesic and anti-inflammatory activities of related compounds (Yusov et al., 2019).
  • Use in Synthetic Chemistry

    • In synthetic chemistry, derivatives of 2-chloro-N-(3,4-dimethoxybenzyl)acetamide have been used as intermediates or reagents. For instance, p-methoxy- and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salts have been utilized in the synthesis of various natural and pharmaceutical products (Sakai et al., 2022).
  • Investigation of Molecular Properties

    • The structural, electronic, topological, and vibrational properties of compounds like N-(3,4-dimethoxybenzyl)-hexadecanamide, closely related to 2-chloro-N-(3,4-dimethoxybenzyl)acetamide, have been studied using various spectroscopic techniques (Chain et al., 2017).
  • Role in Medicinal Chemistry and Drug Design

    • Research has been conducted on the synthesis of novel compounds incorporating elements similar to 2-chloro-N-(3,4-dimethoxybenzyl)acetamide and their potential role in medicinal chemistry, including the evaluation
    of their binding characteristics and effects in pharmacological models. An example is the study of receptor binding and behavioral profiles of related compounds as selective agonists .
  • Development of Synthetic Methods

    • Research has also focused on developing efficient synthetic methods for creating benzodiazepine derivatives from compounds similar to 2-chloro-N-(3,4-dimethoxybenzyl)acetamide, demonstrating its importance in the field of synthetic organic chemistry (Sasiambarrena et al., 2019).
  • Analysis of X-Ray Crystal Structures

    • The X-ray crystal structures of derivatives of N-(2-hydroxyphenyl)acetamide, which bear structural resemblance to 2-chloro-N-(3,4-dimethoxybenzyl)acetamide, have been analyzed to understand their molecular geometry and interactions (Nikonov et al., 2016).
  • Photoreactive Properties

    • Studies on substituted nitrobenzyl groups covalently bonded to related acetamide structures have explored their photoreactivity, providing insights into potential applications in photochemistry and molecular design (Katritzky et al., 2003).

properties

IUPAC Name

2-chloro-N-[(3,4-dimethoxyphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3/c1-15-9-4-3-8(5-10(9)16-2)7-13-11(14)6-12/h3-5H,6-7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETPWRGZGWGPSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)CCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40216022
Record name Acetamide, 2-chloro-N-((3,4-dimethoxyphenyl)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40216022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(3,4-dimethoxybenzyl)acetamide

CAS RN

65836-72-8
Record name Acetamide, 2-chloro-N-((3,4-dimethoxyphenyl)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065836728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, 2-chloro-N-((3,4-dimethoxyphenyl)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40216022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(3,4-dimethoxybenzyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(3,4-dimethoxybenzyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-(3,4-dimethoxybenzyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-(3,4-dimethoxybenzyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-(3,4-dimethoxybenzyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-(3,4-dimethoxybenzyl)acetamide

Citations

For This Compound
2
Citations
L Chang, SY Lee, P Leonczak, J Rozenski… - Journal of Medicinal …, 2014 - ACS Publications
Nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) belongs to the family of ecto-nucleotidases, which control extracellular nucleotide, nucleoside, and (di)phosphate levels. To …
Number of citations: 65 pubs.acs.org
MK Kang, D Yoon, HJ Jung, S Ullah, J Lee, HS Park… - Bioorganic …, 2023 - Elsevier
Mushroom tyrosinase is a tetramer, whereas mammalian tyrosinase is a monomeric glycoprotein. In addition, the amino acid sequence of mushroom tyrosinases differs from that of …
Number of citations: 1 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.